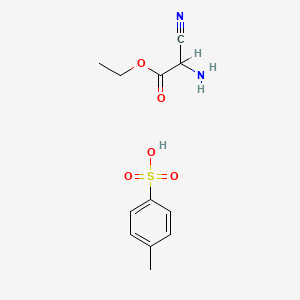
2-(4-Methoxyphenyl)succinic acid
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)succinic acid” is a chemical compound with the linear formula C11H12O5 . It has a molecular weight of 224.215 . This compound is typically available in a white to yellow solid form .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)succinic acid” is represented by the linear formula C11H12O5 . The compound consists of a succinic acid molecule attached to a 4-methoxyphenyl group .
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)succinic acid” is a white to yellow solid at room temperature . It has a molecular weight of 224.21 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources .
Applications De Recherche Scientifique
Biotechnological Production and Applications
- Bio-based Chemical Production : Succinic acid is a crucial bio-based chemical, with applications in various industries including food, pharmaceuticals, and polymers. It is produced biotechnologically from renewable resources, showcasing sustainability and efficiency (Jiang et al., 2017).
- Metabolic Engineering for Enhanced Production : Advanced metabolic engineering strategies have been employed in various microorganisms to enhance the production of succinic acid. These strategies include genetic modifications to improve yield and efficiency (Ahn et al., 2016).
Pharmaceutical Intermediates and Synthesis
- Synthesis of Pharmaceutical Intermediates : 2-(4-Methoxyphenyl)succinic acid is used in synthesizing pharmaceutical intermediates. For instance, its derivatives play a role in the synthesis of complex compounds (Ma, 2000).
Polymer and Materials Science
- Aromatic Polyesters Synthesis : This compound serves as a precursor in synthesizing aromatic monomers used in making various polyesters. These materials have applications ranging from biodegradable plastics to industrial products (Short et al., 2018).
Agricultural and Botanical Applications
- Growth and Flowering in Plants : It has been explored in horticulture for controlling growth and flowering in plants like Hibiscus, indicating its potential in agricultural science (Shanks, 1972).
Supramolecular Chemistry
- Supramolecular Self-Assemblies : The compound is involved in the study of supramolecular self-assemblies, contributing to a deeper understanding of molecular interactions and crystal structures (Padmavathy et al., 2016).
Chemical Recovery and Purification Processes
- Succinic Acid Recovery Methods : Research has focused on developing efficient methods for the recovery and purification of succinic acid, a related compound, from fermentation broths, which is crucial for its industrial applications (Xiao et al., 2020).
Safety And Hazards
The safety information for “2-(4-Methoxyphenyl)succinic acid” indicates that it may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXAJHVFXSERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284581 | |
| Record name | 2-(4-Methoxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)succinic acid | |
CAS RN |
6331-59-5 | |
| Record name | 2-(4-Methoxyphenyl)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37769 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6331-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















